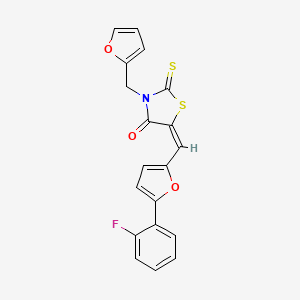
2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol involves its interaction with various enzymes, receptors, and signaling pathways. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites and preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. It has also been shown to modulate various receptors, including the muscarinic and nicotinic receptors, by binding to their allosteric sites and enhancing their activity. Additionally, it has been shown to modulate various signaling pathways by inhibiting or activating various enzymes and receptors involved in these pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific target and mechanism of action. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the levels of acetylcholine and butyrylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. Modulation of receptors and signaling pathways leads to various downstream effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol for lab experiments is its potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying the role of these targets in various physiological and pathological processes. Additionally, its diverse mechanisms of action and downstream effects make it a versatile compound for studying various signaling pathways and cellular processes.
One of the limitations of this compound for lab experiments is its potential toxicity and side effects, which may limit its use in certain experimental models or in vivo studies. Additionally, its complex synthesis method and high cost may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are numerous future directions for the study and development of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol. One potential direction is the development of novel therapeutics targeting acetylcholinesterase, butyrylcholinesterase, and other enzymes involved in neurodegenerative disorders. Another potential direction is the development of novel cardiovascular drugs targeting the vasodilatory and antihypertensive effects of this compound.
Additionally, further studies are needed to elucidate the specific mechanisms of action and downstream effects of this compound on various targets and signaling pathways. This may involve the use of advanced techniques, such as molecular modeling, X-ray crystallography, and proteomics.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against various enzymes and receptors, as well as its diverse mechanisms of action and downstream effects, make it a valuable tool for studying various physiological and pathological processes. Further studies are needed to fully elucidate its potential and limitations, as well as to develop novel therapeutics and drugs targeting its specific mechanisms of action.
Synthesemethoden
The synthesis method of 2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol involves the reaction between 3-(tert-butyl)-6-iodopyridazine and cyclopentanone in the presence of sodium hydride and methylamine. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and reduction, to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-((6-(Tert-butyl)pyridazin-3-yl)(methyl)amino)cyclopentan-1-ol has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, making this compound a promising candidate for the development of novel therapeutics.
In pharmacology, this compound has been shown to exhibit potent antihypertensive and vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders. In biochemistry, it has been shown to modulate various signaling pathways, including the cAMP/PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway, making it a potential candidate for the development of novel drugs targeting these pathways.
Eigenschaften
IUPAC Name |
2-[(6-tert-butylpyridazin-3-yl)-methylamino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)12-8-9-13(16-15-12)17(4)10-6-5-7-11(10)18/h8-11,18H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHWLUZMQDUWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N(C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
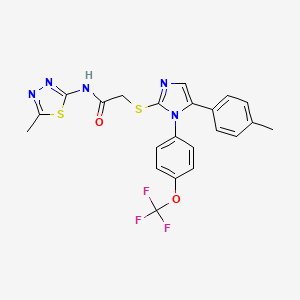
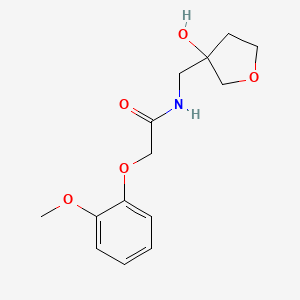
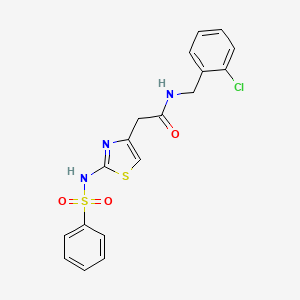
![3-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2899607.png)

![5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B2899610.png)
![2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2899611.png)
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione](/img/structure/B2899612.png)
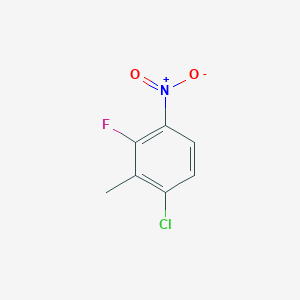
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B2899617.png)
![6-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2899619.png)
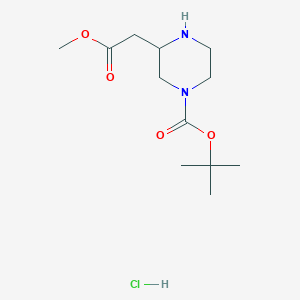
![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-propylpentanamide](/img/structure/B2899623.png)
